molecular formula C11H13F3N2O2 B11054894 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 924710-26-9

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B11054894
CAS No.: 924710-26-9
M. Wt: 262.23 g/mol
InChI Key: UXAJUHMRLUXBIH-UHFFFAOYSA-N
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Description

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 g/mol . This compound is characterized by the presence of an amino group, a benzamide moiety, and a trifluoroethoxyethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves the reaction of 4-aminobenzamide with 2-(2,2,2-trifluoroethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxyethyl side chain enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to its trifluoroethoxyethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to similar compounds .

Properties

CAS No.

924710-26-9

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)7-18-6-5-16-10(17)8-1-3-9(15)4-2-8/h1-4H,5-7,15H2,(H,16,17)

InChI Key

UXAJUHMRLUXBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCC(F)(F)F)N

Origin of Product

United States

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